Disperse orange 3

Catalog No.
S576292
CAS No.
730-40-5
M.F
C12H10N4O2
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse orange 3

CAS Number

730-40-5

Product Name

Disperse orange 3

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-[2-(4-Nitrophenyl)diazenyl]-benzenamine;4-[(4-Nitrophenyl)azo]-benzenamine; C.I. Disperse Orange 3; 4-(4-Nitrophenylazo)aniline; 4-(4’-Nitrophenylazo)aniline; 4-Amino-4’-nitroazobenzene; 4-Nitro-4’-aminoazobenzene; 4-[(4-Nitrophenyl)azo]benzenamin

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Disperse orange 3 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Disperse Orange 3 (DO3) is a push-pull azobenzene derivative characterized by an electron-donating primary amine and an electron-withdrawing nitro group. In industrial and laboratory settings, it is primarily procured as a functional monomer precursor for non-linear optical (NLO) polymers, photochromic materials, and liquid crystal elastomers (LCEs). Unlike generic azo dyes, DO3's specific 4-amino-4'-nitroazobenzene structure provides a strong molecular dipole moment, a red-shifted visible absorption band (λmax ≈ 415–443 nm), and rapid photoisomerization kinetics. While historically used as a textile dye for synthetic fibers, modern procurement is increasingly driven by its utility as a reactive building block for advanced photoswitchable systems and supramolecular host-guest assemblies[1].

Substituting DO3 with closely related push-pull dyes like Disperse Red 1 (DR1) or generic azobenzene fundamentally alters synthesis routes and device performance. DR1 features a substituted amine with a pendant hydroxyl group, restricting its grafting chemistry to esterification or urethane formation. In contrast, the primary amine of DO3 enables direct amidation, Schiff base formation, and nucleophilic substitution (e.g., with dibromoalkanes), making it the mandatory choice for RAFT polymer end-capping and specific cationic lipid synthesis. Furthermore, substituting DO3 with unsubstituted azobenzene drastically reduces the thermal cis-to-trans relaxation rate from seconds to hours, rendering the final material useless for high-speed optical switching or real-time photomechanical actuation[1].

Precursor Reactivity and Polymer Grafting Compatibility

When functionalizing polymers or synthesizing photoswitches, the choice between DO3 and DR1 dictates the required coupling chemistry. DO3 features a primary amine (-NH2), allowing it to react directly with anhydride-terminated polymers (such as SA-PMMA) or alkyl halides (such as 1,6-dibromohexane) in a single step. In contrast, DR1 possesses a hydroxyl-terminated alkyl chain, which necessitates esterification or isocyanate chemistry. This makes DO3 the required comparator for direct amidation and Schiff base pathways [1].

Evidence DimensionReactive End-Group Compatibility
Target Compound DataDO3 (Primary amine, -NH2)
Comparator Or BaselineDisperse Red 1 (Hydroxyl-terminated, -OH)
Quantified DifferenceDO3 enables single-step amidation/alkylation, whereas DR1 requires orthogonal hydroxyl-reactive chemistry.
ConditionsPost-polymerization functionalization or monomer synthesis.

Buyers synthesizing amine-reactive polymer backbones or specific amphiphilic photoswitches must select DO3 to avoid multi-step hydroxyl-to-amine conversions.

Thermal Cis-to-Trans Relaxation Kinetics

The push-pull electronic structure of DO3 significantly accelerates its thermal back-relaxation compared to baseline azobenzene. In polar solvents, DO3 exhibits a thermal cis-to-trans relaxation rate constant (k) of approximately 0.06 s^-1, translating to a half-life on the order of seconds. Unsubstituted azobenzene, lacking the donor-acceptor pair, demonstrates a much slower rate (k ≈ 3.0 × 10^-6 s^-1), with a half-life of several days [1].

Evidence DimensionThermal Isomerization Rate (k)
Target Compound DataDO3 (k ≈ 0.06 s^-1 in polar solvents)
Comparator Or BaselineUnsubstituted Azobenzene (k ≈ 3.0 × 10^-6 s^-1)
Quantified DifferenceDO3 exhibits a thermal relaxation rate approximately 20,000 times faster than unsubstituted azobenzene.
ConditionsDark thermal relaxation at 298 K.

Essential for procurement in optical storage, real-time holography, and fast-acting liquid crystal elastomers where rapid state-resetting is required.

Visible Light Excitation via Push-Pull Red-Shift

The combination of the nitro and amino groups in DO3 lowers the energy gap for electronic transitions, shifting the primary absorption maximum into the visible spectrum. DO3 shows a λmax between 415 nm and 443 nm depending on the solvent, allowing for efficient excitation using standard blue or green lasers. Unsubstituted azobenzene primarily absorbs in the UV region (λmax ≈ 320 nm), which can cause unwanted photodegradation in polymer matrices during continuous cycling [1].

Evidence DimensionPrimary Absorption Maximum (λmax)
Target Compound DataDO3 (λmax ≈ 415–443 nm)
Comparator Or BaselineUnsubstituted Azobenzene (λmax ≈ 320 nm)
Quantified Difference~100–120 nm red-shift into the visible spectrum.
ConditionsSolvent absorption spectroscopy.

Allows the use of standard visible lasers for photoisomerization, avoiding the matrix degradation associated with high-energy UV excitation.

Regulatory and Sensitization Profile in Textiles

While historically used as a textile dye, DO3 is now heavily restricted in consumer apparel due to its high sensitization rate. Clinical patch testing reveals that over 90% of individuals allergic to para-phenylenediamine (PPD) cross-react with DO3, as the dye hydrolyzes into PPD upon skin contact. Consequently, DO3 is frequently capped at <50 mg/kg or entirely banned under industry Restricted Substance Lists (RSLs) and REACH guidelines, unlike non-sensitizing benchmark dyes[1].

Evidence DimensionRegulatory Threshold and Sensitization
Target Compound DataDO3 (>90% cross-reactivity with PPD, restricted to <50 mg/kg in many RSLs)
Comparator Or BaselineNon-azo benchmark dyes (Unrestricted, no PPD hydrolysis)
Quantified DifferenceStrict <50 mg/kg limit or outright ban for DO3 in apparel.
ConditionsTextile procurement and consumer safety testing.

Procurement teams for apparel must actively restrict DO3, while materials science buyers must implement appropriate closed-system handling protocols.

Synthesis of Non-Linear Optical (NLO) Polymers

Utilizing the primary amine of DO3 for covalent grafting onto polyimides, PMMA, or PEEK backbones to create high-Tg electro-optic materials where stable chromophore alignment is required[1].

Fast-Switching Liquid Crystal Elastomers (LCEs)

Doping DO3 into nematic LCEs where the rapid thermal cis-to-trans relaxation of the push-pull system drives reversible, high-speed photomechanical actuation under visible light [1].

Amphiphilic Photoswitch Manufacturing

Serving as the core starting material for synthesizing membrane-targeted optical switches (e.g., ZIAPIN2) via direct alkylation of the primary amine with dibromoalkanes [1].

Supramolecular Host-Guest Systems

Employing DO3 in hydrogen-bonded polymer blends (e.g., with P(VDF-TrFE)) where the primary amine acts as a critical H-bond donor for highly anisotropic nanofiber alignment [1].

Physical Description

WetSolid

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.08037557 Da

Monoisotopic Mass

242.08037557 Da

Heavy Atom Count

18

Melting Point

215.0 °C

UNII

B7J3O076OT

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 52 of 54 companies with hazard statement code(s):;
H315 (78.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (78.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease and psoriasis.

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

T487 binds selectively and potently to CXCR3.

Vapor Pressure

3.00e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

730-40-5

Wikipedia

4-(4-nitrophenylazo)aniline

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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